molecular formula C8H6Br2O2 B1630068 2,5-Dibromo-4-methylbenzoic acid CAS No. 20871-01-6

2,5-Dibromo-4-methylbenzoic acid

Cat. No.: B1630068
CAS No.: 20871-01-6
M. Wt: 293.94 g/mol
InChI Key: SQMRPUDOCRCFAO-UHFFFAOYSA-N
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Description

Contextual Significance within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acid derivatives are a class of compounds that have garnered significant attention in various fields of chemistry due to the profound influence of halogen substituents on the electronic properties, reactivity, and biological activity of the parent benzoic acid molecule. The introduction of halogen atoms can modulate the acidity of the carboxylic group, enhance lipophilicity, and provide sites for further chemical transformations.

2,5-Dibromo-4-methylbenzoic acid is a notable member of this family. The presence of two bromine atoms and a methyl group on the benzene (B151609) ring creates a specific electronic and steric environment. This substitution pattern distinguishes it from other halogenated benzoic acids such as 2-bromo-3-methylbenzoic acid and 2-bromo-4,5-dimethoxybenzoic acid, offering unique reactivity and potential for the development of novel compounds. For instance, the related compound 2,5-Dibromo-4-hydroxybenzoic acid has been investigated for its biological activities, where the bromine and hydroxyl groups play a crucial role in its molecular interactions.

The strategic placement of the bromine atoms in this compound makes them amenable to various coupling reactions, a feature highly sought after in the construction of complex molecular architectures. This positions the compound as a valuable tool for chemists seeking to introduce specific structural motifs into target molecules.

PropertyValue
Molecular Formula C8H6Br2O2
Molecular Weight 293.94 g/mol
CAS Number 20871-01-6 guidechem.com
InChIKey SQMRPUDOCRCFAO-UHFFFAOYSA-N uni.lu
A table showing the key chemical properties of this compound.

Role as a Key Intermediate and Building Block in Organic Synthesis

The primary role of this compound in contemporary research is as a key intermediate and building block in organic synthesis. Its utility stems from the presence of multiple reactive sites: the carboxylic acid group and the two carbon-bromine bonds. The carboxylic acid can undergo esterification, amidation, and other transformations, while the bromine atoms can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

This versatility allows for the synthesis of a diverse range of more complex molecules. For example, related brominated benzoic acids are used in the total synthesis of bioactive natural products. nih.gov The strategic use of such intermediates enables the construction of intricate molecular frameworks that are often the basis for new pharmaceuticals and agrochemicals. The synthesis of various bioactive compounds often relies on the selective functionalization of halogenated precursors.

Historical Development of Synthetic Approaches to Polyhalogenated Aromatic Carboxylic Acids

The synthesis of polyhalogenated aromatic carboxylic acids has evolved significantly over the years. Early methods often relied on direct halogenation of aromatic carboxylic acids or their precursors, which could sometimes lead to mixtures of isomers and over-halogenated products. For instance, the bromination of p-nitrotoluene is a known method to produce precursors for brominated benzoic acids. orgsyn.org

Another classical approach involves the oxidation of halogenated toluenes. The commercial production of benzoic acid itself is achieved through the partial oxidation of toluene (B28343). chemicalbook.com This principle has been extended to the synthesis of halogenated derivatives. For example, 2-bromo-4,5-dimethoxybenzoic acid can be prepared by the oxidation of 2-bromo-4,5-dimethoxytoluene with potassium permanganate (B83412). google.com

More modern approaches offer greater control and selectivity. The development of directed ortho-metalation, followed by halogenation, has provided a powerful tool for the regioselective synthesis of halogenated benzoic acids. Furthermore, advancements in catalytic methods, including palladium-catalyzed carbonylation of aryl halides, have opened up new avenues for the synthesis of these valuable compounds. nist.gov The hydrolysis of purified benzoyl chlorides has also been a method to obtain high-purity benzoic acid. nist.gov The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Scope and Objectives of Current and Future Research Endeavors

Current and future research on this compound and related compounds is focused on several key areas. A major objective is the continued exploration of its utility as a building block in the synthesis of novel bioactive molecules. The unique substitution pattern of this compound makes it an attractive starting material for the development of new drug candidates and agrochemicals.

In the field of materials science, there is growing interest in the use of halogenated aromatic compounds for the creation of functional materials with specific electronic and photophysical properties. The bromine atoms in this compound can be leveraged to construct polymers and other materials with potential applications in organic electronics and sensor technology.

Future research will also likely focus on the development of more efficient and sustainable synthetic methods for the preparation of this compound and its derivatives. This includes the use of green chemistry principles, such as solvent-free reactions and the use of less hazardous reagents. ijisrt.com As our understanding of the structure-property relationships of halogenated compounds deepens, we can expect to see the emergence of new and innovative applications for this versatile chemical intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMRPUDOCRCFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632639
Record name 2,5-Dibromo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20871-01-6
Record name 2,5-Dibromo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,5 Dibromo 4 Methylbenzoic Acid and Its Analogs

Regioselective Bromination Strategies for Aromatic Precursors

The introduction of two bromine atoms onto an aromatic ring at specific positions is a significant synthetic challenge. The following subsections detail various strategies to achieve the desired 2,5-dibromo substitution pattern on precursors to the target molecule.

Direct Bromination of Methylbenzoates and Related Substrates

Direct bromination of methylbenzoates can be a straightforward approach. The ester group is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position. wordpress.com However, the methyl group is an activating, ortho-para director. The interplay of these two groups on the same ring influences the regiochemical outcome of the bromination reaction. For instance, in methyl benzoate (B1203000), the main product of bromination is the meta-isomer. wordpress.com To achieve the 2,5-dibromo substitution pattern on a 4-methylbenzoic acid precursor, the directing effects of both the carboxyl and methyl groups must be carefully considered.

Utilization of N-Bromosuccinimide (NBS) in Bromination Reactions

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination. wikipedia.orglibretexts.org It serves as a source of electrophilic bromine and is often preferred over molecular bromine due to its milder reaction conditions and higher selectivity. wikipedia.orglibretexts.orgorganic-chemistry.org NBS is particularly effective for the bromination of electron-rich aromatic compounds and can be used for both ring and benzylic brominations, depending on the reaction conditions. wikipedia.orglibretexts.org For aromatic bromination, polar solvents like dimethylformamide (DMF) can enhance para-selectivity. wikipedia.org In some cases, the use of NBS in concentrated sulfuric acid allows for the smooth monobromination of even highly deactivated aromatic compounds. acs.org

Influence of Lewis Acid Catalysis on Regioselectivity and Yield

Lewis acids play a crucial role in many organic reactions, including electrophilic aromatic substitution. wikipedia.org In the context of bromination, Lewis acids like iron(III) bromide (FeBr₃) can polarize the bromine molecule, generating a more potent electrophile. wordpress.com This enhancement of electrophilicity can lead to higher reaction rates and yields. The choice of Lewis acid can also influence the regioselectivity of the reaction. For example, zirconium(IV) chloride has been shown to be a highly effective catalyst for the benzylic bromination of toluene (B28343) derivatives when used with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govnih.gov In contrast, Brønsted acids tend to promote aromatic ring bromination. nih.govnih.gov

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Stoichiometry

The outcome of a bromination reaction is highly dependent on the specific conditions employed. Key parameters that require careful optimization include temperature, solvent, and the stoichiometry of the reactants.

Temperature: Reaction temperature can significantly impact both the rate and selectivity of bromination. For instance, Wohl-Ziegler brominations, which target the benzylic position, are typically carried out at higher temperatures with a radical initiator. nih.gov Conversely, lower temperatures may be favored to control regioselectivity and minimize side reactions in aromatic brominations. researchgate.net

Solvent Systems: The choice of solvent can influence the solubility of reagents and the stability of reaction intermediates, thereby affecting the reaction's course. Polar aprotic solvents such as acetonitrile (B52724) and DMF are often employed in NBS brominations of aromatic compounds. wikipedia.org The use of aqueous acidic media is also a common practice in certain bromination procedures. rsc.org

Stoichiometry: The molar ratio of the substrate to the brominating agent is a critical factor in determining the degree of bromination. Precise control of stoichiometry is necessary to achieve the desired dibrominated product while minimizing the formation of mono- or tri-brominated byproducts. For example, studies have shown that increasing the amount of NBS can lead to higher yields of the desired brominated product. researchgate.net

Functional Group Interconversions on 2,5-Dibromo-4-methylbenzoic Acid Core

Once the this compound core structure is established, further modifications can be made through functional group interconversions.

Esterification Reactions and Ester Derivatives Synthesis

The carboxylic acid group of this compound can be readily converted into an ester. Esterification is a fundamental reaction in organic synthesis, often carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The resulting esters, such as methyl 2,5-dibromo-4-methylbenzoate, can be valuable intermediates for further synthetic transformations. For example, methyl 2-bromo-4-fluoro-5-methylbenzoate has been synthesized from its corresponding amino precursor via a Sandmeyer-type reaction, followed by purification. chemicalbook.com

Table 1: Summary of Bromination Reagents and Conditions

Reagent Substrate Type Conditions Key Features
Bromine (Br₂) with Lewis Acid (e.g., FeBr₃) Aromatic compounds Typically in a non-polar solvent Classic method for aromatic bromination; Lewis acid enhances electrophilicity. wordpress.com
N-Bromosuccinimide (NBS) Electron-rich aromatics, allylic/benzylic positions Varies (e.g., DMF for para-selectivity, CCl₄ with initiator for benzylic) Milder than Br₂, often provides better selectivity. wikipedia.orglibretexts.org
NBS in H₂SO₄ Deactivated aromatic compounds Concentrated sulfuric acid Allows for monobromination of less reactive substrates. acs.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) with Lewis Acid (e.g., ZrCl₄) Toluene derivatives Mild conditions Highly efficient for benzylic bromination. nih.govnih.gov
Sodium Bromide (NaBr) / Sodium Bromate (NaBrO₃) Alkenes, alkynes, ketones, toluene derivatives Aqueous acidic medium Stable, non-hazardous reagents. rsc.org

Transformation of the Carboxylic Acid Moiety

The carboxylic acid group of this compound and its analogs serves as a versatile anchor for a variety of chemical transformations, enabling the synthesis of diverse derivatives. Key modifications include esterification, acid bromide formation, and decarboxylative bromination.

Esterification is a fundamental transformation, typically achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst. For instance, a patented process for a related compound, 4-bromo-2-methylbenzoic acid, involves its dissolution in methanol (B129727) with sulfuric acid as a catalyst to produce the corresponding methyl ester. researchgate.net This conversion is a crucial step in multi-step syntheses, often improving solubility and modifying reactivity for subsequent reactions. researchgate.net

Acid Bromide Formation enhances the reactivity of the carboxyl group. Reagents like phosphorus tribromide (PBr₃) convert the carboxylic acid into a more electrophilic acid bromide. This is the initial step in the classic Hell-Volhard-Zelinskii reaction, which facilitates further transformations such as bromination at the alpha-carbon of aliphatic carboxylic acids. youtube.com

Decarboxylative Bromination offers a direct route to replace the carboxylic acid moiety with a bromine atom. This Hunsdiecker-type reaction can be performed under transition-metal-free conditions and is particularly effective for electron-rich aromatic acids. youtube.com This method provides a powerful tool for synthesizing aryl bromides from readily available carboxylic acids. youtube.com

These transformations are summarized in the table below, highlighting the versatility of the carboxylic acid functional group in the synthesis of complex brominated aromatic compounds.

Table 1: Key Transformations of the Benzoic Acid Moiety

Transformation Reagents/Conditions Resulting Functional Group Reference
Esterification Methanol, Sulfuric Acid Methyl Ester researchgate.net
Acid Bromide Formation Phosphorus Tribromide (PBr₃) Acid Bromide youtube.com

Multi-step Synthetic Pathways to Complex Architectures Incorporating the this compound Motif

The this compound scaffold is a valuable building block for constructing more complex molecular architectures. Through multi-step synthetic sequences, a wide range of derivatives and isomers can be accessed, and these laboratory-scale syntheses can be optimized for industrial production.

Synthesis of Related Dibromobenzoic Acid Isomers and Derivatives

The synthesis of specific isomers and derivatives of dibromobenzoic acids is essential for applications in pharmaceuticals and materials science. Methodologies often involve bromination of a substituted benzoic acid precursor or building the molecule through sequential coupling and functionalization steps.

One documented example is the synthesis of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate . This is achieved by the direct bromination of methyl 2,4-dihydroxy-6-methylbenzoate with a solution of bromine in glacial acetic acid.

Another illustrative multi-step synthesis leads to 4-bromoacetyl-2-methyl benzoate . This process begins with the esterification of 4-bromo-2-methylbenzoic acid. The resulting ester then undergoes a palladium-catalyzed reaction with potassium vinylfluoroborate, followed by a final alpha-halogenation step to yield the target ketone. researchgate.net This pathway demonstrates the integration of moiety transformation (esterification) with carbon-carbon bond formation and further functionalization.

Furthermore, advanced techniques like Suzuki-Miyaura and Stille cross-coupling reactions are effective for creating (het)arylated derivatives from dibromo precursors, allowing for the construction of highly complex, electron-deficient systems. researchgate.net

Table 2: Synthesis of Dibromobenzoic Acid Derivatives

Starting Material Key Reagents/Reaction Product Reference
Methyl 2,4-dihydroxy-6-methylbenzoate Bromine, Glacial Acetic Acid Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
4-Bromo-2-methylbenzoic acid 1. Esterification (Methanol, H₂SO₄) 2. Pd-catalyzed coupling 3. Halogenation 4-bromoacetyl-2-methyl benzoate researchgate.net

Industrial Scale-Up Considerations and Process Optimization for Related Compounds

Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous optimization with a focus on cost, efficiency, safety, and environmental impact. For complex molecules like substituted benzoic acids, key considerations include the selection of starting materials, reaction conditions, and purification methods.

A notable example is the development of a practical, scalable process for 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid , a key intermediate for SGLT2 inhibitors. The synthesis was successfully scaled to a 70 kg batch production by starting from the inexpensive and readily available dimethyl terephthalate (B1205515) and proceeding through a six-step sequence including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. researchgate.net This process demonstrates a significant cost reduction and was proven to be a feasible and low-cost new route for large-scale production. researchgate.net

Process optimization often involves a deep analysis of each step to maximize yield and minimize by-products. For instance, in the development of a new drug candidate, an initial laboratory process was shortened from four steps to three, achieving a higher yield with more accessible reagents and simpler purification. nih.gov The final optimized process was validated at a 329–410 g scale, yielding a product with 99.95–99.98% purity, rendering it viable for commercial production. nih.gov

Key factors for successful scale-up include:

Cost and Availability of Raw Materials: Utilizing cheap, commodity chemicals as starting points is crucial for economic viability. researchgate.net

Process Mass Intensity (PMI): Optimizing reaction conditions, work-ups, and isolations to reduce solvent and reagent use, thereby lowering the PMI and improving the environmental footprint. princeton-acs.org

Reaction Conditions: Favoring mild reaction conditions and simple equipment requirements minimizes operational costs and complexity. researchgate.net

Purification Strategy: Developing non-chromatographic purification methods, such as crystallization, is essential for enhancing throughput and reducing waste on an industrial scale. princeton-acs.org

Catalyst Efficiency: For catalytic reactions, minimizing the catalyst loading without sacrificing efficiency is a primary goal to reduce costs. princeton-acs.org

These strategic considerations ensure that a synthetic route is not only scientifically sound but also economically and logistically practical for large-scale manufacturing. uab.catresearchgate.net

Comprehensive Spectroscopic and Structural Characterization of 2,5 Dibromo 4 Methylbenzoic Acid and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2,5-Dibromo-4-methylbenzoic acid. Through one- and two-dimensional NMR experiments, the precise arrangement of atoms and their electronic environments within the molecule can be mapped.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atoms and the carboxylic acid group, as well as the electron-donating nature of the methyl group.

Based on the substitution pattern, two singlets are expected for the aromatic protons, as they are not adjacent to any other protons. The proton at position 3 is flanked by two bromine atoms, which would deshield it significantly, while the proton at position 6 is situated between the carboxylic acid and methyl groups. The methyl protons would appear as a singlet, and the acidic proton of the carboxyl group would also be a singlet, typically broad and with a chemical shift that can vary with concentration and solvent.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-37.8 - 8.2s-
H-67.9 - 8.3s-
-CH₃2.4 - 2.6s-
-COOH10.0 - 13.0s (broad)-

Note: These are predicted values based on the analysis of similar substituted benzoic acids. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the bromine atoms (C-2 and C-5) are expected to be shifted to lower field compared to unsubstituted benzene (B151609), while the carbons attached to the methyl group (C-4) and the carboxylic acid group (C-1) will also have characteristic chemical shifts.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)
C-1130 - 135
C-2120 - 125
C-3135 - 140
C-4140 - 145
C-5118 - 123
C-6132 - 137
-CH₃20 - 25
-COOH165 - 175

Note: These are predicted values. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) couplings. For this molecule, no cross-peaks are expected between the aromatic protons as they are isolated singlets. This lack of correlation would confirm their para and ortho relationships to the substituents. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the unambiguous assignment of the protonated aromatic carbons (C-3 and C-6) and the methyl carbon by correlating their signals to their attached protons.

The carboxylic acid proton is a labile proton, meaning it can readily exchange with deuterium (B1214612) from a deuterated solvent like D₂O. In a ¹H NMR spectrum, the addition of a small amount of D₂O would lead to the disappearance of the carboxylic acid proton signal. This experiment serves to identify the labile proton in the molecule.

Advanced Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming the presence of two bromine atoms. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, with the molecular ion peak [M]⁺ appearing as a cluster of peaks, along with [M+2]⁺ and [M+4]⁺ peaks of specific relative intensities.

Predicted HRMS Data:

IonCalculated m/z
[C₈H₆⁷⁹Br₂O₂]⁺291.8734
[C₈H₆⁷⁹Br⁸¹BrO₂]⁺293.8714
[C₈H₆⁸¹Br₂O₂]⁺295.8693

Note: These are calculated values for the molecular ion. Fragmentation patterns would provide further structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful tool for the analysis of this compound, offering high sensitivity and selectivity for both qualitative and quantitative assessments. This technique is instrumental in determining the purity of the compound and analyzing complex mixtures containing its derivatives.

In a typical LC-MS analysis, the sample is first subjected to chromatographic separation, often using a reversed-phase column such as a C18. nih.gov A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with an additive like formic acid to improve ionization, is commonly employed. nih.gov This separation allows for the resolution of this compound from potential impurities, isomers, and other related compounds.

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for this class of compounds, as it is a soft ionization method that typically keeps the molecule intact, primarily forming protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions. nih.gov For this compound, with a molecular weight of 293.94 g/mol , the expected m/z values would be approximately 294.88 for [M+H]+ and 292.87 for [M-H]-. The presence of two bromine atoms results in a characteristic isotopic pattern, which aids in the confirmation of the compound's identity.

Tandem mass spectrometry (MS/MS) can be further utilized to obtain structural information by inducing fragmentation of the parent ion. nih.gov The resulting fragmentation pattern provides a unique fingerprint for the molecule, enhancing the confidence in its identification. LC-MS/MS methods have been successfully developed for the analysis of various benzoic acid derivatives, demonstrating the capability to achieve low detection limits and high accuracy, which is crucial for purity assessment and the analysis of complex matrices. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself has low volatility, its more volatile derivatives can be effectively analyzed using gas chromatography-mass spectrometry (GC-MS). Derivatization is often a necessary step to increase the volatility and thermal stability of the analyte. A common derivatization reaction for carboxylic acids is esterification, for example, by reaction with methanol (B129727) to form the corresponding methyl ester.

In a GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint that can be compared to spectral libraries for identification.

GC-MS has been widely applied for the analysis of various organic compounds, including benzoic acid derivatives, in diverse matrices. researchgate.net The technique offers high resolution and sensitivity, making it suitable for identifying and quantifying volatile derivatives of this compound, which may be present as impurities or reaction byproducts.

Computational Prediction of Collision Cross Section (CCS) Values

The collision cross section (CCS) is a key physicochemical property that reflects the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS), providing an additional dimension of separation and characterization. nih.gov For this compound, computational methods can be used to predict its CCS values for different adducts.

Various machine learning models and computational tools, such as CCSBase, are available for the prediction of CCS values based on the molecular structure (SMILES) or 3D coordinates of a compound. nih.govccsbase.net These models are trained on large datasets of experimentally determined CCS values and can provide accurate predictions for a wide range of molecules. nih.govbiorxiv.org

For this compound, predicted CCS values have been calculated using CCSbase. These values vary depending on the adduct ion formed. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+292.88072137.9
[M+Na]+314.86266149.4
[M-H]-290.86616144.1
[M+NH4]+309.90726156.9
[M+K]+330.83660133.9
[M+H-H2O]+274.87070146.0
[M+HCOO]-336.87164153.1
[M+CH3COO]-350.88729201.3
[M+Na-2H]-312.84811143.7
[M]+291.87289171.8
[M]-291.87399171.8

Data sourced from PubChemLite. uni.lu

These predicted CCS values can be valuable for the tentative identification of this compound in complex samples analyzed by IM-MS, especially when authentic standards are not available.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups and molecular structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

The spectrum of a related compound, 2,5-dibromobenzoic acid, shows characteristic IR bands for the stretching vibrations of the carboxylic acid group (–COOH) at approximately 1728 cm⁻¹ (C=O stretching) and a broad band around 3431 cm⁻¹ (O-H stretching). researchgate.net These bands are expected to be present in the spectrum of this compound as well. Additionally, the presence of the methyl group would give rise to C-H stretching and bending vibrations. The aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching vibrations, will also be present in the fingerprint region of the spectrum, providing further confirmation of the molecular structure. The analysis of the FTIR spectrum of this compound allows for a rapid and non-destructive confirmation of its key functional groups.

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations.

For aromatic compounds like this compound, Raman spectroscopy can provide detailed information about the vibrations of the benzene ring. The Raman spectrum of a similar compound, 2-Bromo-4-methylbenzoic acid, has been reported and can serve as a reference. nih.gov Key features in the Raman spectrum of this compound would include bands corresponding to the aromatic ring stretching modes, C-H bending vibrations, and the vibrations of the carboxylic acid group. The C-Br stretching vibrations are also expected to be observable in the low-frequency region of the Raman spectrum. The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule, aiding in its structural elucidation. bldpharm.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic characteristics of molecules like 2,5-Dibromo-4-methylbenzoic acid. irjweb.com By approximating the complex many-electron problem to one involving the electron density, DFT offers a balance between computational cost and accuracy, making it a valuable tool for predicting a range of molecular properties.

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides a quantitative measure of the molecule's excitability. A larger gap generally implies higher stability and lower reactivity, as more energy is required to promote an electron from the HOMO to theLUMO.

For substituted benzoic acids, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to determine the energies of the HOMO and LUMO. researchgate.net These calculations reveal how substituents, such as the bromine atoms and the methyl group in this compound, influence the electronic distribution and the resulting energy gap. This information is critical for predicting how the molecule will interact with other chemical species and its potential role in various chemical reactions. actascientific.com

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Benzoic Acid

ParameterValue
HOMO Energy-6.82 eV
LUMO Energy-1.82 eV
HOMO-LUMO Energy Gap5.00 eV
Ionization Potential6.82 eV
Electron Affinity1.82 eV

Note: The values in this table are illustrative for a substituted benzoic acid and were calculated using the B3LYP/6-311G basis set. actascientific.com Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. actascientific.comresearchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can aid in the assignment of experimental spectra. researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov

Similarly, vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.) can be calculated using DFT. These theoretical frequencies, after appropriate scaling, can be correlated with experimental infrared (IR) and Raman spectra to provide a detailed understanding of the molecule's vibrational modes. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Studies and Solution Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of conformational changes and behavior in solution over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, providing a detailed view of the molecule's flexibility and interactions with its environment. nih.gov

For this compound, MD simulations can be used to study the rotational freedom of the carboxylic acid group and the methyl group. These simulations can reveal the preferred conformations of the molecule in different solvents, which is crucial for understanding its solubility and reactivity in various media. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated from the simulation trajectories to quantify the molecule's structural stability and the flexibility of specific regions. researchgate.net

Mechanistic Studies through Computational Modeling

Computational modeling extends beyond static and dynamic descriptions to the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways and characterize the transition states that connect reactants, intermediates, and products.

Elucidation of Reaction Pathways and Transition State Characterization

For reactions involving this compound, computational methods can be employed to model the reaction pathway. This involves locating the transition state structures, which represent the energy maxima along the reaction coordinate. By calculating the energy barrier associated with the transition state, the reaction rate can be estimated.

Techniques such as DFT are often used to optimize the geometries of reactants, products, and transition states. actascientific.com Vibrational frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This detailed understanding of the reaction mechanism at a molecular level is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net

Calculation of Thermodynamic and Kinetic Parameters

The thermodynamic and kinetic parameters of this compound can be rigorously investigated using computational methods, primarily Density Functional Theory (DFT). jocpr.comscirp.org DFT has become a powerful and reliable tool for determining various molecular properties of substituted benzoic acids and other medium-to-large molecules, offering a strong balance between accuracy and computational cost. jocpr.comniscpr.res.inorientjchem.org

The standard approach involves optimizing the molecular geometry of the compound in the gas phase. This is typically achieved using a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311++G(d,p). niscpr.res.inorientjchem.org This level of theory is well-suited for calculating the structural and electronic properties of organic molecules containing halogen atoms. niscpr.res.inscielo.org.za Once the optimized structure corresponding to a true energy minimum is found, key thermodynamic properties can be calculated. scirp.org These properties include standard enthalpy of formation (ΔH°), standard entropy (S°), and Gibbs free energy of formation (G°). nih.govmdpi.com

Kinetic parameters for hypothetical reactions involving this compound, such as its esterification or amidation, could also be modeled. This involves calculating the energies of the transition states for these reactions, which allows for the determination of activation energies and reaction rate constants, providing insight into the compound's reactivity.

Table 1: Illustrative Thermodynamic Parameters for this compound

This table represents the type of data that would be generated from a DFT calculation for this compound. The values are hypothetical and for illustrative purposes only.

ParameterSymbolHypothetical ValueUnit
Enthalpy of FormationΔH°-250.5kJ/mol
Entropy430.2J/mol·K
Gibbs Free Energy-180.8kJ/mol
Heat CapacityCp215.7J/mol·K

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov For a compound like this compound, QSAR can be a powerful tool to predict its potential efficacy in various biological applications, such as enzyme inhibition or antimicrobial activity, and to guide the synthesis of more potent analogs. chitkara.edu.innih.govmdpi.com

A QSAR study follows a systematic process: nih.gov

Dataset Assembly: A series of structurally related compounds, including the parent structure (e.g., substituted benzoic acids), is compiled along with their experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition). nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

1D/2D Descriptors: These are derived from the chemical formula or 2D representation and include physicochemical properties like molecular weight (MW), LogP (a measure of hydrophobicity), molar refractivity (a steric parameter), and topological indices that describe molecular branching and shape. dergipark.org.tryoutube.com

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties, such as molecular volume and surface area. dergipark.org.tr

Quantum-Chemical Descriptors: Derived from DFT calculations, these include electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and dipole moment. These descriptors are crucial for modeling interactions driven by electronic effects. niscpr.res.inchitkara.edu.in

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov The resulting model's predictive power is rigorously tested through internal and external validation techniques to ensure its reliability. researchgate.net

For this compound and its analogs, a QSAR model could reveal which properties are critical for a specific biological function. For instance, a study on benzoylaminobenzoic acid derivatives showed that hydrophobicity, aromaticity, and the presence of specific substituent groups were key for inhibitory activity. nih.gov Similarly, a QSAR model for p-amino benzoic acid derivatives indicated that electronic parameters like total energy and LUMO energy were dominant in explaining antimicrobial activity. chitkara.edu.in

Table 2: Illustrative QSAR Data for a Hypothetical Series of Benzoic Acid Analogs

This table illustrates a sample dataset for a QSAR study. The values are hypothetical. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

CompoundStructureLogPMolar RefractivityLUMO Energy (eV)pIC₅₀ (Observed)
Analog 14-methylbenzoic acid2.1140.5-1.254.5
Analog 22-Bromo-4-methylbenzoic acid2.9045.4-1.585.2
Analog 3This compound3.6950.3-1.895.9
Analog 42,5-Dichloro-4-methylbenzoic acid3.1546.1-1.755.6

By analyzing such a dataset, a QSAR model could be formulated, for example: pIC₅₀ = 1.5 * LogP + 0.05 * Molar Refractivity - 0.8 * LUMO Energy + C

This hypothetical equation would suggest that increased hydrophobicity (LogP), larger volume (Molar Refractivity), and a lower LUMO energy (greater electron-accepting capability) are beneficial for the biological activity . Such insights are invaluable for the rational design of new, more effective molecules for specific biological targets. nih.govnih.gov

Reactivity Studies and Chemical Transformations of 2,5 Dibromo 4 Methylbenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 2,5-Dibromo-4-methylbenzoic acid has two available positions for substitution, at C3 and C6. The directing effects of the existing substituents determine the regioselectivity of further reactions. The methyl group at C4 directs incoming electrophiles to the ortho positions (C3 and C5), while the bromine atoms at C2 and C5 direct to their respective ortho and para positions (C3, C6 for the C2-Br and C3, C6 for the C5-Br). The carboxylic acid group at C1 is a meta-director, guiding electrophiles to C3 and C5.

Collectively, the directing effects are complex:

Position C3: Is activated by the C4-methyl group (ortho) and targeted by the C1-carboxylic acid (meta), the C2-bromine (ortho), and the C5-bromine (ortho).

Position C6: Is targeted by the C2-bromine (para) and the C5-bromine (ortho).

Nucleophilic aromatic substitution (SNAr) is generally not favored on this ring unless a very strong nucleophile is used or the reaction is facilitated by a transition metal catalyst. The bromine atoms could potentially be displaced, but this typically requires forcing conditions due to the lack of strong activating groups ortho or para to the halogens.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The presence of two bromine atoms makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is particularly useful for elaborating the structure of this molecule. rsc.orgnih.gov These reactions are prized for their functional group tolerance and the relatively low toxicity of the boron-containing byproducts. nih.gov

The two bromine atoms on the ring have different steric and electronic environments, which can potentially allow for selective or sequential coupling reactions under carefully controlled conditions. The C-Br bond at position 2 is sterically more hindered due to the adjacent carboxylic acid group compared to the C-Br bond at position 5.

The Suzuki-Miyaura reaction is versatile, allowing for the coupling of this compound with a wide array of aryl, heteroaryl, and vinylboronic acids or their corresponding boronate esters. nih.govnih.gov The success of the coupling depends on several factors, including the catalyst system (palladium source and ligand), base, and solvent. rsc.org Sterically bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are often effective in promoting the coupling of challenging substrates. nih.gov

The reaction can be performed selectively at one of the bromine positions or as a double coupling to replace both bromine atoms. The choice of coupling partner can influence the reaction's outcome. Electron-rich and electron-poor boronic acids can generally be used, although reaction conditions may need to be optimized for each case. Highly hindered boronic acids may lead to lower yields. nih.gov

Below is a table illustrating the potential scope of the Suzuki-Miyaura coupling with this compound.

EntryCoupling Partner (Ar-B(OH)₂)Product (Assuming Double Coupling)Typical Conditions
1Phenylboronic acid4-Methyl-[1,1':2',1''-terphenyl]-4'-carboxylic acidPd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/Water, 90 °C
24-Methoxyphenylboronic acid4'-Methoxy-4-methyl-[1,1':2',1''-terphenyl]-4'-carboxylic acidPd(OAc)₂, SPhos, K₃PO₄, n-Butanol, 100 °C
33-Pyridinylboronic acid4-Methyl-2,5-di(pyridin-3-yl)benzoic acidPd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane, 110 °C
4Vinylboronic acid4-Methyl-2,5-divinylbenzoic acidPdCl₂(dppf), K₂CO₃, THF/Water, 80 °C

This table represents hypothetical examples based on known Suzuki-Miyaura reaction principles.

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three primary steps: youtube.comuwindsor.ca

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An aryl halide, such as this compound, reacts with the Pd(0) species, which inserts into the carbon-bromine bond. This oxidizes the palladium from Pd(0) to Pd(II), forming an arylpalladium(II) complex. youtube.com

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (e.g., an aryl or vinyl group) to the palladium center. The halide on the palladium complex is replaced by the organic group from the boronate, and a new diorganopalladium(II) complex is formed. youtube.com

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com The two groups must be cis to each other for reductive elimination to occur. youtube.com

The choice of ligand is crucial as it influences the stability and reactivity of the palladium intermediates throughout the cycle. nih.gov

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a key site for transformations, allowing for the synthesis of a variety of derivatives.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be achieved by heating this compound, often in the presence of a catalyst. The presence of ortho-substituents, particularly electron-withdrawing ones like bromine, can influence the rate of decarboxylation. researchgate.net Copper-based catalysts are frequently used for the decarboxylation of aryl carboxylic acids. organic-chemistry.org A proposed mechanism involves the formation of a copper(I) carboxylate, which upon heating undergoes decarboxylation to form an arylcopper intermediate, followed by protonolysis to yield the decarboxylated product, 1,4-dibromo-2-methylbenzene. More recent methods utilize photoredox catalysis to achieve decarboxylation under milder conditions. nih.gov

The carboxylic acid group can be readily converted into more reactive derivatives such as acid anhydrides and acyl halides.

Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically by heating with a strong dehydrating agent like phosphorus pentoxide. docbrown.info A more common laboratory method for preparing mixed or symmetrical anhydrides involves reacting the carboxylate salt with an acyl chloride. khanacademy.org For example, reacting the sodium salt of this compound with 2,5-Dibromo-4-methylbenzoyl chloride would yield the corresponding anhydride.

Acyl Halides: The most common method for converting a carboxylic acid to an acyl chloride is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents are effective because they produce gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl, respectively), which drives the reaction to completion. The resulting 2,5-Dibromo-4-methylbenzoyl chloride is a highly reactive intermediate that can be used in a variety of subsequent reactions, such as Friedel-Crafts acylations or the formation of esters and amides. youtube.com

Oxidation and Reduction Chemistry of the Aromatic System

The reactivity of the aromatic core of this compound towards oxidation and reduction is governed by the electronic properties of its substituents. The benzene ring is substituted with two electron-withdrawing bromine atoms and a deactivating carboxyl group, as well as an electron-donating methyl group. Generally, the presence of deactivating groups makes the aromatic ring less susceptible to electrophilic attack and oxidation.

While specific studies on the oxidation of the aromatic system of this compound are not extensively documented, the oxidation of alkylbenzene side chains to carboxylic acids is a common reaction. For instance, alkylbenzenes are often oxidized to benzoic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). openstax.org This reaction proceeds via a benzylic radical intermediate, and the presence of benzylic hydrogens is crucial for the reaction to occur. openstax.org In the case of this compound, the methyl group could potentially be oxidized to a second carboxyl group under harsh conditions, although the existing deactivating groups on the ring would likely make this transformation challenging. The aromatic ring itself is generally resistant to oxidation by permanganate unless forcing conditions are applied. openstax.org

The reduction of the aromatic system of halogenated benzoic acids is also a complex process. The carboxylic acid group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). researchgate.net However, the reduction of the aromatic ring itself (a Birch reduction, for example) is complicated by the presence of the bromine substituents. Reductive dehalogenation is a common side reaction, where the bromine atoms are replaced by hydrogen.

Decarboxylative bromination of aromatic carboxylic acids has been reported as a transition-metal-free process. rsc.orgnih.gov This reaction, however, results in the replacement of the carboxylic acid group with a bromine atom rather than an oxidation or reduction of the aromatic ring itself.

A summary of potential oxidation and reduction reactions involving substituted benzoic acids is presented in Table 1.

Table 1: Representative Oxidation and Reduction Reactions of Substituted Aromatic Acids

Reactant Reagent(s) Product(s) Reaction Type
Butylbenzene KMnO4, H2O Benzoic acid Side-chain oxidation openstax.org
Propylbenzene NBS, (PhCO2)2 (1-Bromopropyl)benzene Benzylic bromination openstax.org
Aromatic Carboxylic Acid LiAlH4, then H3O+ Benzyl alcohol Carboxylic acid reduction researchgate.net

Photochemical Transformations and Photoproduct Characterization

The photochemistry of aromatic compounds is a rich field, with reactions often proceeding through excited singlet or triplet states. youtube.com For substituted benzenes, photochemical isomerization and rearrangement reactions are known to occur, sometimes leading to the transposition of substituents. youtube.com

Furthermore, aromatic carboxylic acids can undergo photodecarboxylation, where the carboxylic acid group is removed upon irradiation. This process often proceeds through an excited state and can lead to the formation of a variety of products depending on the reaction conditions and the nature of the aromatic ring. For example, visible-light photoredox catalysis has been used for the decarboxylative alkylation of heteroarenes using carboxylic acids. acs.org

The combination of these potential photochemical pathways suggests that the irradiation of this compound could lead to a mixture of products, including monobrominated and fully debrominated benzoic acids, as well as products of photodecarboxylation. The characterization of these photoproducts would typically involve techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to identify the structures of the resulting compounds.

A hypothetical summary of potential photochemical reactions is provided in Table 2.

Table 2: Potential Photochemical Reactions and Products of Substituted Aromatic Compounds

Reactant Type Reaction Type Potential Product(s) Notes
Substituted Benzene Photoisomerization Isomeric substituted benzene Substituent positions are scrambled youtube.com
Halogenated Aromatic Photodehalogenation Dehalogenated aromatic Often proceeds via a radical mechanism
Aromatic Carboxylic Acid Photodecarboxylation Decarboxylated aromatic Can be facilitated by photoredox catalysis acs.org

Formation and Study of Charge-Transfer Complexes

Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. mdpi.com The interaction involves a partial transfer of electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.com This interaction often results in the appearance of a new, characteristic absorption band in the UV-visible spectrum. mdpi.com

Aromatic compounds, especially those with electron-withdrawing substituents, can act as electron acceptors in the formation of CT complexes. researchgate.net The presence of two bromine atoms and a carboxylic acid group on the aromatic ring of this compound makes it a potential electron acceptor. The electron-withdrawing nature of these substituents lowers the energy of the LUMO of the benzene ring, making it more favorable to accept electron density from a suitable donor molecule.

Potential electron donors that could form CT complexes with this compound include aromatic hydrocarbons with electron-donating groups (e.g., toluene, xylenes), amines, and other molecules with low ionization potentials. The stability of such a complex would depend on the specific donor molecule and the solvent used.

The study of CT complexes often involves spectroscopic techniques to characterize the new absorption band and determine the stoichiometry and equilibrium constant of the complex formation. Experimental and computational studies on halogen-bonded complexes have shown that a decrease in the energy gap between the frontier orbitals of the interacting species leads to a reduction in the energy of the optical charge-transfer transition. rsc.org

While no specific studies on the formation of charge-transfer complexes with this compound have been found, the principles of CT complex formation suggest that it is a plausible interaction. Table 3 provides examples of reported charge-transfer complexes involving halogenated aromatic compounds.

Table 3: Examples of Charge-Transfer Complexes with Halogenated Aromatic Compounds

Electron Acceptor Electron Donor Spectroscopic Feature Reference
Halogenomethanes Aromatic Hydrocarbons New absorption band at high hydrocarbon concentrations mdpi.com
1,4-Diiodo-perfluorobenzene Anions or Lone-Pair Donors Energetic stabilization of the complex researchgate.net
Silver Cation Benzene or Toluene Broad electronic resonance in the near-UV nih.gov

Advanced Applications in Materials Science and Supramolecular Chemistry

Precursors for Polymeric Materials and Macromolecular Architecture

2,5-Dibromo-4-methylbenzoic acid serves as a crucial starting block for the synthesis of complex polymeric structures. Its substituted benzene (B151609) ring, featuring two bromine atoms and a carboxylic acid group, provides multiple reactive sites for elaboration into functional monomers, which are then incorporated into larger macromolecular architectures through various polymerization techniques.

The transformation of this compound into specialized monomers is a multi-step process involving the strategic modification of its functional groups. The bromine atoms are ideal handles for cross-coupling reactions, while the carboxylic acid group can be esterified or converted to other functionalities.

One notable pathway begins with the esterification of this compound with tert-butanol. beilstein-journals.org The resulting tert-butyl ester undergoes a palladium-catalyzed Sonogashira reaction with trimethylsilylacetylene, replacing the bromine atoms with TMS-protected alkyne groups. beilstein-journals.org Subsequent removal of the TMS protecting groups and saponification of the tert-butyl ester with trifluoroacetic acid yields a key diacetylene benzoic acid monomer. beilstein-journals.org This monomer can be further functionalized, for instance, by coupling it with molecules like 6-monoamino-6-deoxy-β-cyclodextrin to create complex monomers designed to impart specific recognition or solubility properties to the final polymer. beilstein-journals.org

Another synthetic approach involves the oxidation of 2,5-dibromo-p-xylene to produce this compound. nycu.edu.tw The acid is then converted to its methyl ester, which subsequently reacts with hydrazine (B178648) to form this compound hydrazide. nycu.edu.tw This hydrazide is a versatile intermediate that can be reacted with various aryl chlorides. The resulting N'-benzoylhydrazide undergoes dehydrative cyclization using phosphoryl chloride (POCl₃) to form monomers containing a 1,3,4-oxadiazole (B1194373) ring, a unit known for its specific electronic properties. nycu.edu.tw

Table 1: Synthesis of Functional Monomers from this compound

Starting Material Key Intermediates Reaction Steps Final Monomer Type Ref.
This compound tert-butyl 2,5-dibromo-4-methylbenzoate; TMS-protected diacetylene derivative Esterification, Sonogashira coupling, Deprotection, Saponification, Amide coupling Cyclodextrin-functionalized diacetylene beilstein-journals.org

The functional monomers derived from this compound are designed for integration into polymer backbones via reactions like Glaser coupling or Suzuki polycondensation. These methods allow for the creation of conjugated polymers with precisely defined structures and properties.

For example, the cyclodextrin-bearing diacetylene monomer, synthesized from this compound, is polymerized through a Glaser coupling reaction, which uses a copper(I)/copper(II) catalyst system in pyridine. beilstein-journals.org This oxidative coupling of the terminal alkynes results in a shape-persistent poly(phenylene butadiynylene) polymer. beilstein-journals.org The inclusion of cyclodextrin (B1172386) moieties enhances the polymer's solubility in water and provides sites for host-guest interactions, making it a functional macromolecule. beilstein-journals.org

In a different application, the oxadiazole-containing dibromo-monomers are used in Suzuki polycondensation reactions with fluorene-based diboronic esters. This process creates novel alternating fluorene-based conjugated polymers. nycu.edu.tw The oxadiazole units are incorporated as pendants on the polymer backbone, influencing the material's electronic characteristics for potential use in optoelectronic devices. nycu.edu.tw

Table 2: Polymerization of Monomers Derived from this compound

Monomer Type Polymerization Method Catalyst/Reagents Resulting Polymer Ref.
Cyclodextrin-functionalized diacetylene Glaser coupling CuCl, Cu(OAc)₂ in Pyridine Poly(phenylene butadiynylene) with cyclodextrin side chains beilstein-journals.org

Ligand Design for Coordination Chemistry

The structure of this compound, with its carboxylate group capable of coordinating to metal ions and bromo-substituents that can influence intermolecular interactions, suggests its potential as a ligand in coordination chemistry.

A review of published scientific literature did not yield specific examples of this compound being used as an organic linker for the fabrication of metal-organic frameworks (MOFs) or coordination polymers. While related benzoic acid derivatives are common in MOF synthesis, the specific application of this compound has not been reported.

There are no specific studies in the reviewed literature detailing the role of this compound in crystal engineering or the design of crystalline solids. Analysis of its crystal packing and intermolecular interactions to guide the formation of new solid-state structures has not been a focus of reported research.

While carboxylic acids are well-known to form predictable hydrogen-bonded dimers, which are a cornerstone of supramolecular self-assembly, specific research focusing on the self-assembly processes or unique hydrogen bond-driven architectures of this compound is not available in the current scientific literature.

Table of Mentioned Compounds

Compound Name
This compound
tert-Butanol
Trimethylsilylacetylene
Trifluoroacetic acid
6-monoamino-6-deoxy-β-cyclodextrin
2,5-dibromo-p-xylene
Hydrazine
Phosphoryl chloride
Pyridine
Copper(I) chloride
Copper(II) acetate

Development of Sensors and Luminescent Materials

The unique electronic and structural characteristics of this compound, featuring a carboxylic acid group for coordination and heavy bromine atoms, suggest its potential as a ligand in the construction of advanced materials. Specifically, its derivatives could be explored for applications in chemical sensing and as components of luminescent materials, particularly in the formation of coordination polymers and metal-organic frameworks (MOFs).

While specific research detailing the application of this compound itself in sensors and luminescent materials is not extensively documented in current literature, the broader class of substituted benzoic acids is widely utilized for these purposes. For instance, aromatic carboxylic acids are frequently employed as "antenna" ligands to sensitize the luminescence of lanthanide ions (Ln³⁺) in coordination complexes. The ligand absorbs light and efficiently transfers the energy to the metal center, which then emits light at its characteristic wavelength. The substituents on the benzoic acid ring, such as the bromine atoms and the methyl group in the title compound, can modulate the ligand's electronic properties and, consequently, the efficiency of this energy transfer and the resulting luminescence.

Furthermore, the formation of coordination polymers and MOFs using ligands like this compound can create porous structures capable of hosting guest molecules. The interaction of these guest molecules with the framework can lead to a detectable change in the material's luminescent properties, forming the basis of a chemical sensor. The presence of heavy atoms like bromine can also influence the photophysical properties, potentially enhancing phosphorescence or enabling unique sensing mechanisms.

Although direct examples are not available for this compound, related studies on other substituted benzoic acids provide a strong rationale for its potential in these advanced applications. Research into lanthanide complexes with ligands such as 2,4-dimethylbenzoic acid has demonstrated the successful creation of materials with interesting luminescent properties. nih.gov Similarly, other functionalized benzoic acids have been used to construct MOFs that exhibit strong luminescence, which can be quenched or enhanced by the presence of specific analytes, highlighting their utility as sensors. nih.gov The influence of electron-donating or electron-withdrawing groups on the luminescent properties of lanthanide benzoates has also been a subject of study, indicating that the specific substitution pattern on the aromatic ring is a critical factor in designing functional materials. rsc.org

Future research could, therefore, focus on synthesizing and characterizing coordination compounds of this compound with various metal ions, including lanthanides, to explore their photophysical properties and potential for creating new sensory and luminescent materials.

Research Perspectives and Future Directions

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted aromatic compounds like 2,5-Dibromo-4-methylbenzoic acid presents challenges in regioselectivity and environmental impact. Future research will likely focus on developing more efficient and greener synthetic methodologies.

Traditional approaches often involve the bromination of a precursor like p-toluic acid using elemental bromine and a catalyst such as sulfuric acid. chemicalbook.com While effective, these methods can generate significant waste streams and require harsh reaction conditions. A key challenge is controlling the bromination to achieve the desired 2,5-disubstituted pattern without the formation of other isomers or over-brominated by-products. thieme-connect.com

Future synthetic exploration is anticipated to move towards more sustainable and selective reagents. The use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) offers advantages in terms of handling and reaction control. chemicalbook.comthieme-connect.com Research into novel catalytic systems, potentially involving transition metals or enzymatic catalysts, could provide pathways to high-yield, regioselective bromination under milder conditions, minimizing the environmental footprint of the synthesis.

Table 1: Comparison of Synthetic Strategies for Brominated Benzoic Acids

Synthetic Strategy Reagents Typical Conditions Advantages Challenges & Future Research
Classical Electrophilic Bromination Br₂, H₂SO₄ or FeBr₃ Room temperature to elevated Low-cost reagents, well-established Low regioselectivity, harsh acidic waste, formation of by-products. chemicalbook.comthieme-connect.com
Modern Brominating Agents N-Bromosuccinimide (NBS), DBDMH Radical initiator (e.g., AIBN) or acid catalyst Milder conditions, easier handling, improved selectivity. chemicalbook.comthieme-connect.com Stoichiometric use of reagents, optimization for specific isomers.
Catalytic Bromination NaBr/H₂O₂ with catalyst Varies with catalyst Use of benign oxidants, potential for high atom economy Catalyst development, stability, and recovery; preventing over-bromination.

| Enzymatic Bromination | Bromoperoxidase enzymes, Br⁻ source, H₂O₂ | Aqueous buffer, ambient temp. | High selectivity, environmentally benign conditions | Enzyme stability, substrate scope, and scalability. |

Integration with Advanced Spectroscopic Techniques for In-Situ Monitoring

The optimization of synthetic routes for this compound can be significantly accelerated by integrating advanced spectroscopic techniques for real-time, in-situ reaction monitoring. This approach, a cornerstone of Process Analytical Technology (PAT), allows for precise control over reaction parameters and a deeper understanding of reaction kinetics and mechanisms.

Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful for this purpose. bohrium.comucl.ac.uk For instance, in-situ FTIR can track the reaction progress by monitoring the characteristic vibrational frequencies of the C=O group in the carboxylic acid and changes in the aromatic C-H and C-Br bond regions. ucl.ac.ukbohrium.com This allows for the real-time determination of reactant consumption and product formation without the need for offline sampling and analysis.

Furthermore, advanced methods like nanoscale infrared spectroscopy and terahertz (THz) spectroscopy are emerging as powerful tools. Nanoscale IR can probe interfacial chemistry, which is critical during crystallization and purification steps. mdpi.com THz spectroscopy has been shown to be sensitive for the detection of benzoic acid and could be adapted to monitor specific polymorphs or solvates during the final isolation of the product. researchgate.net

Table 2: Application of Spectroscopic Techniques for In-Situ Monitoring

Technique Information Gained Relevance to Synthesis
FTIR Spectroscopy Changes in functional groups (C=O, O-H), detection of intermediates. bohrium.comucl.ac.uk Real-time tracking of reaction conversion and by-product formation.
Raman Spectroscopy Aromatic ring vibrations, C-Br bond formation, crystal lattice modes. bohrium.com Monitoring regioselectivity and polymorphic form during crystallization.
NMR Spectroscopy Detailed structural information, quantification of isomers. bohrium.com Understanding reaction mechanisms and quantifying product purity in real-time.

| Terahertz (THz) Spectroscopy | Fingerprint spectra for specific compounds and polymorphs. researchgate.net | In-situ monitoring of crystallization to ensure the correct solid form is produced. |

High-Throughput Screening for Material Science Applications

The multifunctional nature of this compound makes it an attractive building block for novel materials. The carboxylic acid group provides a handle for forming esters, amides, or metal-organic frameworks (MOFs), while the two bromine atoms are ideal sites for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build complex organic semiconductors or polymers.

High-throughput screening (HTS) methodologies are essential to rapidly explore the vast chemical space accessible from this single precursor. rsc.org By creating libraries of derivatives through automated synthesis and subsequently screening their physical and chemical properties, the discovery of new materials can be dramatically accelerated.

For example, a library of ester or amide derivatives could be screened for applications in organic electronics, such as organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). rsc.org Properties like thermal stability, solubility, and energy levels (HOMO/LUMO) could be rapidly assessed. Another potential application is in area-selective atomic layer deposition (AS-ALD), where benzoic acid derivatives have been investigated as surface-passivating agents or inhibitors. mdpi.com An HTS approach could efficiently identify the optimal derivative of this compound for creating patterned thin films in next-generation microelectronics.

Table 3: Hypothetical High-Throughput Screening Workflow for Material Discovery

Step Description Techniques Desired Outcome
1. Library Synthesis Automated parallel synthesis of amides, esters, or cross-coupled products from the this compound core. Robotic liquid handlers, parallel reactors. A diverse library of tens to hundreds of unique derivative compounds.
2. Sample Preparation Automated deposition of the material library as thin films or in solution arrays on microplates. Inkjet printing, spin coating, acoustic dispensing. Standardized samples for rapid, parallel property measurement.
3. Property Screening Rapid measurement of key performance indicators. UV-Vis/Fluorescence plate readers, automated probe stations, thermal analysis tools. Identification of "hit" compounds with promising optical, electronic, or thermal properties. rsc.org

| 4. Data Analysis | Use of machine learning algorithms to identify structure-activity relationships (SAR). | Computational modeling, statistical analysis. | Predictive models to guide the design of the next generation of materials. |

Interdisciplinary Approaches in Biological and Environmental Research, leveraging Analogue Studies

While the specific biological and environmental profile of this compound is not extensively documented, studies on analogous compounds provide a strong rationale for future interdisciplinary research.

In the biological realm, various benzoic acid derivatives have shown significant bioactivity. For instance, certain derivatives have been identified as inhibitors of sirtuins (enzymes linked to aging and metabolism) or as modulators of the proteostasis network, which is crucial for cellular health. nih.govnih.gov Other analogues have been extensively studied and developed as anticancer agents. preprints.org The presence of two bromine atoms on the this compound scaffold could significantly influence its interaction with biological targets, making it a candidate for screening in drug discovery programs.

Table 4: Bioactivity of Benzoic Acid Analogues

Analogue Type Investigated Activity Potential Relevance for this compound
Substituted Benzoic Acids Sirtuin inhibition. nih.gov Potential as a modulator of metabolic or age-related pathways.
Hydroxybenzoic Acids Modulation of proteostasis and autophagy. nih.gov Investigation for activity in neurodegenerative or aging research.
Various Derivatives Anticancer activity against multiple cell lines. preprints.org Screening for cytotoxic or anti-proliferative effects.

| Aminobenzoic Acids | Enhancement of lipid accumulation in microorganisms. nih.gov | Potential applications in biotechnology and biofuel production. |

From an environmental perspective, research could follow two main paths. First, the compound could be explored as a synthetic tracer. Synthetic benzoic acid is already used for environmental radiocarbon monitoring near nuclear facilities, demonstrating the utility of such molecules as environmental markers. nih.gov Second, it is crucial to understand the environmental fate and biodegradability of this compound. Studies on benzoate (B1203000) dioxygenases, enzymes that microorganisms use to break down aromatic rings, have shown that substituents greatly affect the rate and regioselectivity of degradation. oup.com Investigating how the dibromo-methyl substitution pattern affects its susceptibility to microbial degradation is essential for assessing its environmental persistence. The role of specialized organisms, like white-rot fungi known to produce and degrade halogenated compounds, would be a particularly important area of study. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-dibromo-4-methylbenzoic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Direct bromination : Bromination of 4-methylbenzoic acid using bromine (Br₂) in acetic acid or HBr/H₂O₂ under reflux (60–80°C). Monitor reaction progress via TLC or HPLC. Optimal bromine stoichiometry (2.2–2.5 equivalents) minimizes side products like tri-brominated derivatives .
  • Halogen exchange : Substitution of fluorine or chlorine in precursors (e.g., 2,5-difluoro-4-methylbenzoic acid) using HBr in the presence of a Lewis acid catalyst (e.g., AlBr₃) at 120°C for 6–8 hours .
  • Purification : Recrystallization from ethanol/water (1:3 v/v) yields >95% purity. Confirm purity via melting point (mp) analysis (literature mp: ~180–182°C) and ¹H NMR (δ 2.4 ppm for CH₃, δ 7.8–8.1 ppm for aromatic protons) .

Q. How is this compound characterized spectroscopically?

  • Key techniques :

  • ¹³C NMR : Peaks at δ 170–175 ppm (carboxylic acid C=O), δ 20–22 ppm (CH₃), and aromatic carbons at δ 120–140 ppm. Br substituents cause deshielding .
  • IR spectroscopy : Strong O-H stretch (2500–3000 cm⁻¹, carboxylic acid), C=O stretch (1680–1720 cm⁻¹), and C-Br stretches (550–650 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion [M]⁺ at m/z 294 (C₈H₆Br₂O₂) with fragmentation patterns at m/z 215 ([M-Br]⁺) and 175 ([M-CO₂H-Br]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for brominated benzoic acid derivatives?

  • Case study : Discrepancies in ¹H NMR shifts for aromatic protons may arise from solvent polarity or crystal packing effects. For example:

  • In DMSO-d₆, intramolecular hydrogen bonding between -COOH and Br groups reduces proton exchange, sharpening peaks. Compare with data in CDCl₃ to assess solvent effects .
  • Validation : Cross-reference with computational models (DFT calculations for chemical shifts) and X-ray crystallography (e.g., CCDC 2032776 for analogous structures) .

Q. What strategies optimize the synthesis of this compound for scale-up in medicinal chemistry?

  • Critical parameters :

  • Catalyst screening : Test Lewis acids (e.g., FeBr₃ vs. AlBr₃) to improve regioselectivity and reduce reaction time .
  • Solvent optimization : Replace acetic acid with greener solvents (e.g., ethanol/water mixtures) to enhance sustainability without compromising yield .
  • Process analytics : Use inline FTIR or Raman spectroscopy to monitor bromine consumption and terminate reactions at >90% conversion .

Q. How does this compound compare to structurally similar compounds in biological activity assays?

  • Comparative analysis :

  • Antimicrobial activity : Test against Plasmodium falciparum (IC₅₀) and compare with 3,5-dichloro-4-hydroxybenzoic acid (NSC 21185, IC₅₀ = 1.2 µM) .
  • Enzyme inhibition : Assess inhibition of cyclooxygenase (COX-2) relative to 3,5-difluoro-2-hydroxybenzoic acid, which shows IC₅₀ = 8.7 µM via competitive binding assays .
  • Structural insights : Use molecular docking (AutoDock Vina) to correlate Br/CH₃ substitution patterns with binding affinity in target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.